5-(Bis(methylthio)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione
Overview
Description
5-[Bis(methylsulfanyl)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione is a ketal.
Scientific Research Applications
It is used in ring-opening reactions, cyclization, and the formation of stable 5-cyclopentenyl-4H-1,3-dioxane-4,6-diones (Šafár̆ et al., 2000).
This compound is valuable in chemical research for its synthesis, reactions, and crystal structures (Al-Sheikh et al., 2009).
Its synthesis provides a novel method for creating 1-(N-alkylidene or benzylideneamino)-1,6-dihydro-2-methylthio-6-oxo-pyrimidines (Huang & Liu, 2003).
It assists in the synthesis of various alkylamines and their derivatives (Jeon & Kim, 2000).
The compound is used for preparing 2-cyano-4-quinolinones (Jeon & Kim, 2000).
4,5-Dimethylene-1,2-dioxane and its derived Diels-Alder adducts have potential applications in the synthesis of various adducts and furans (Atasoy & Karaböcek, 1992).
It is also utilized in the convenient synthesis of 5-[(arylamino)(cyano)methylene]-2,2-dimethyl-1,3-dioxane-4,6-diones (Tang & Huang, 2003).
The synthesis of zwitterionic imidazolium 1,3-dioxanide using this compound provides a stable crystalline solid for research (Kuhn et al., 2003).
It is involved in the synthesis of 5-arylmethylene-2,2-dimethyl-1,3-dioxane-4,6-diones in aqueous media (Jin et al., 2006).
This compound is key in the one-pot synthesis of 5-[(indol-3-yl)-methyl]-2,2-dimethyl-1,3-dioxane-4,6-dione derivatives (许招会 et al., 2014).
Pyrolyzing 5-benzylidene-2,2-dimethyl-1,3-dioxan-4,6-diones yields benzylidene-ketenes, useful in various research applications (Brown et al., 1974).
NHC-boryl hydrazone derivatives of 2,2-dimethyl-1,3-dioxane-4,6-dione find use in chromatography and storage (Dai et al., 2018).
Properties
IUPAC Name |
5-[bis(methylsulfanyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O4S2/c1-9(2)12-6(10)5(7(11)13-9)8(14-3)15-4/h1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCIGQKNRHXFMQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=C(SC)SC)C(=O)O1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70365092 | |
Record name | 5-[Bis(methylsulfanyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70365092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100981-05-3 | |
Record name | 5-[Bis(methylsulfanyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70365092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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